molecular formula C12H6ClN3O3S2 B2560318 N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 306290-25-5

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2560318
CAS No.: 306290-25-5
M. Wt: 339.77
InChI Key: VTXRMJUKJACKDH-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound is of interest due to its unique structural features and potential pharmacological properties.

Mechanism of Action

Target of Action

The primary targets of N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide Similar compounds have been known to target enzymes like cyclo-oxygenase (cox) which play a crucial role in the inflammatory response .

Mode of Action

The exact mode of action of This compound Compounds with similar structures have been shown to inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

This compound: potentially affects the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins and leukotrienes, which are key players in the inflammatory response. By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators .

Result of Action

The molecular and cellular effects of This compound Based on the potential targets and mode of action, it can be inferred that the compound may have anti-inflammatory and analgesic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 6-chloro-1,3-benzothiazole with 5-nitrothiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with different nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, suitable solvents like ethanol or dimethylformamide (DMF).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 6-chloro-1,3-benzothiazol-2-yl)-5-aminothiophene-2-carboxamide.

    Substitution: Various substituted benzothiazole derivatives.

    Hydrolysis: 6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxylic acid and corresponding amine.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both the benzothiazole and nitrothiophene moieties, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN3O3S2/c13-6-1-2-7-9(5-6)21-12(14-7)15-11(17)8-3-4-10(20-8)16(18)19/h1-5H,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXRMJUKJACKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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